molecular formula C17H14N4O5S B2675411 N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 903279-93-6

N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No. B2675411
M. Wt: 386.38
InChI Key: LXXVGTLQZHWTQP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .

Scientific Research Applications

Synthesis and Characterization

N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is part of a group of compounds involved in various synthetic and characterization studies. For instance, research into the synthesis of quinazoline derivatives, including N-substituted benzene sulfonamide derivatives, has been conducted to explore pharmacological and structure–activity relationships (Rahman et al., 2014). Additionally, studies on the preparation of secondary amines from primary amines using 2-Nitrobenzenesulfonamides demonstrate the compound's role in organic synthesis (Kurosawa et al., 2003).

Pharmacological Potential

This compound also shows potential in pharmacological applications. In research on phenyl benzenesulfonamides, substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides, which are structurally related, have been identified as high-affinity and selective 5-HT6 antagonists (Bromidge et al., 2001). This highlights the compound's relevance in neurological research and potential therapeutic applications.

Chemical and Structural Analysis

Moreover, studies on the synthesis and computational analysis of similar sulfonamide molecules, like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, provide insights into the structural and electronic properties of these compounds. Such research includes computational spectral data comparison, visualization of molecular electrostatic potential, and interaction investigations with proteins (Murthy et al., 2018).

properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-26-17-10-9-16(18-19-17)12-3-2-4-13(11-12)20-27(24,25)15-7-5-14(6-8-15)21(22)23/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXVGTLQZHWTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

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